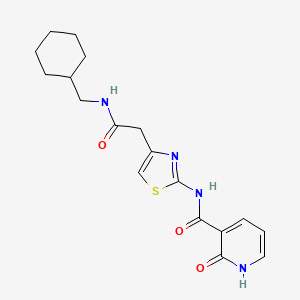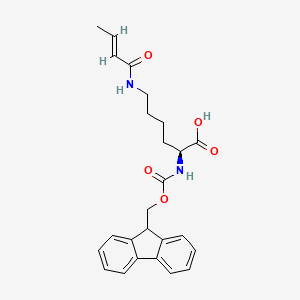
Ethyl 4-(2-((6-(2-fluorobenzamido)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-((6-(2-fluorobenzamido)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a chemical compound used in scientific research. It belongs to the class of compounds known as piperazines, which are cyclic organic compounds containing a 1,4-diazacyclohexane moiety . This compound also contains a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms .
Synthesis Analysis
While the specific synthesis process for this compound is not available, it’s likely that it involves the reaction of a suitable ethyl piperazine-1-carboxylate derivative with a 6-(2-fluorobenzamido)pyridazin-3-ylthioacetyl compound . The synthesis of similar compounds often involves condensation reactions, possibly in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, a pyridazine ring, and a fluorobenzamido group . The exact structure would need to be confirmed using spectroscopic methods such as NMR .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperazines and pyridazines can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .Applications De Recherche Scientifique
Antimicrobial Activity
Pyridazine derivatives have shown a wide range of pharmacological activities, including antimicrobial properties . This suggests that “Ethyl 4-(2-((6-(2-fluorobenzamido)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate” could potentially be used in the development of new antimicrobial agents.
Antidepressant Properties
Pyridazine derivatives have also been found to have antidepressant properties . This compound could therefore be used in the research and development of new antidepressant drugs.
Anti-hypertensive Properties
Another potential application of this compound is in the treatment of hypertension. Pyridazine derivatives have been found to have anti-hypertensive properties , suggesting potential use in this area.
Anticancer Activity
Pyridazine derivatives have shown anticancer properties . This suggests that “Ethyl 4-(2-((6-(2-fluorobenzamido)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate” could potentially be used in cancer research and treatment.
Antiplatelet Activity
This compound could potentially be used in the development of antiplatelet agents, as pyridazine derivatives have been found to have antiplatelet properties .
Antiulcer Properties
Pyridazine derivatives have been found to have antiulcer properties . This suggests that “Ethyl 4-(2-((6-(2-fluorobenzamido)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate” could potentially be used in the treatment of ulcers.
Orientations Futures
Given the biological activity exhibited by many piperazine and pyridazine derivatives, this compound could be a potential candidate for further study in medicinal chemistry . Future research could involve investigating its biological activity, optimizing its synthesis, and studying its mechanism of action.
Propriétés
IUPAC Name |
ethyl 4-[2-[6-[(2-fluorobenzoyl)amino]pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O4S/c1-2-30-20(29)26-11-9-25(10-12-26)18(27)13-31-17-8-7-16(23-24-17)22-19(28)14-5-3-4-6-15(14)21/h3-8H,2,9-13H2,1H3,(H,22,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSIJMAIPCUSAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((6-(2-fluorobenzamido)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((2-methoxyethyl)amino)-3-(p-tolyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2794932.png)
![5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4-dione](/img/structure/B2794933.png)
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2794934.png)

![N-(4-ethylphenyl)-2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2794936.png)


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide](/img/structure/B2794941.png)
![4-{[1-(3-Chloro-4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2794944.png)
![3-[2-(4-Bromophenyl)-2-oxoethyl]-1H-pyridazin-6-one](/img/structure/B2794945.png)
![[5-Chloro-1-(methylethyl)benzimidazol-2-yl]methan-1-ol](/img/structure/B2794949.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2794950.png)
